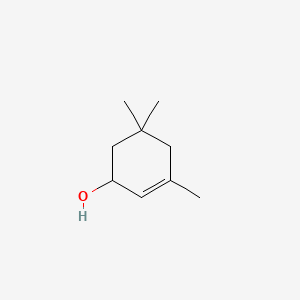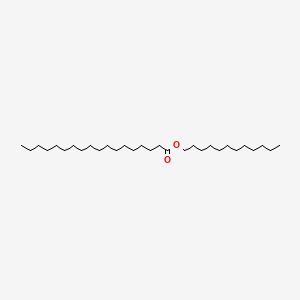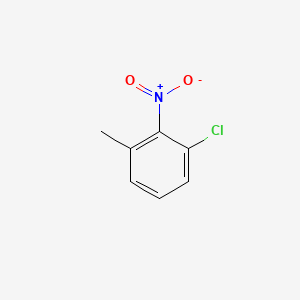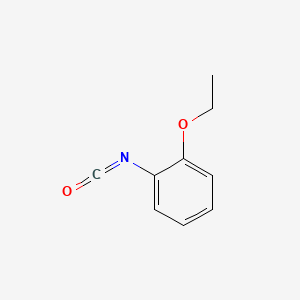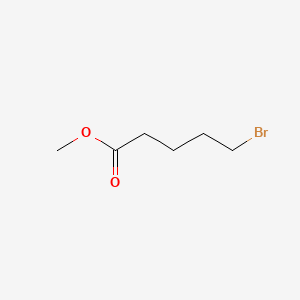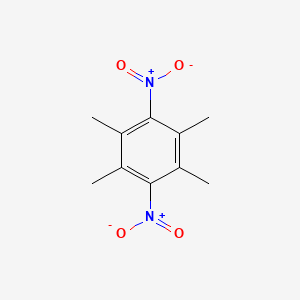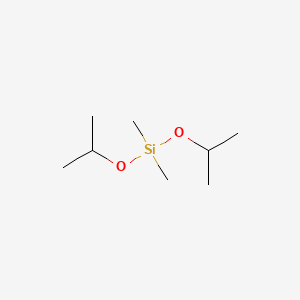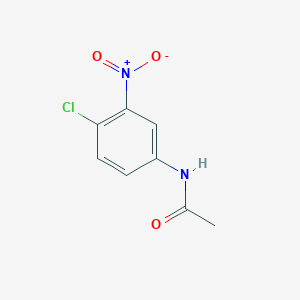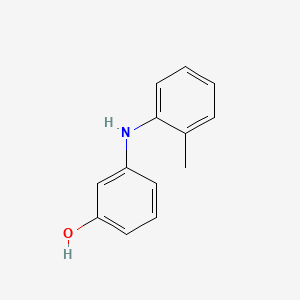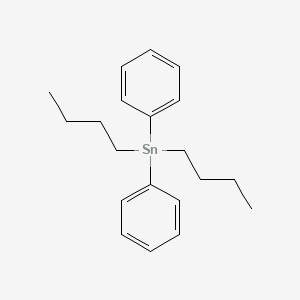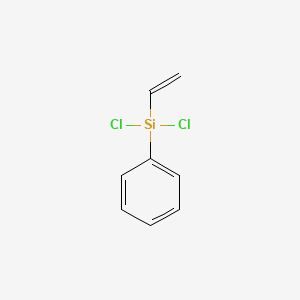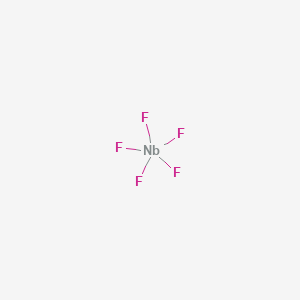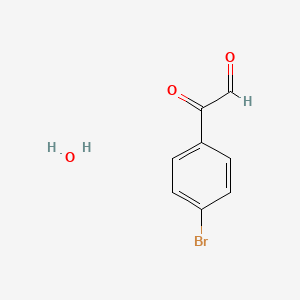
4-Bromophenylglyoxal hydrate
Übersicht
Beschreibung
4-Bromophenylglyoxal hydrate is a chemical compound with the CAS Number: 80352-42-7. Its molecular weight is 231.05 and its IUPAC name is 1-(4-bromophenyl)-2,2-dihydroxyethanone .
Molecular Structure Analysis
The molecular formula of 4-Bromophenylglyoxal hydrate is C8H7BrO3 . The InChI code for this compound is 1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromophenylglyoxal hydrate include a density of 1.743±0.06 g/cm3 (Predicted), a melting point of 132°C, a boiling point of 340.0±32.0 °C (Predicted), a flashing point of 159.4°C, and a vapor pressure of 3.42E-05mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Bromophenylglyoxal hydrate has been involved in various chemical syntheses and reactions. For instance, studies on the synthesis of aliphatic hydrazonyl bromides have explored the kinetics of their conversion into hydrazides, revealing insights into hydrolytic conversion and solvolysis mechanisms (Hegarty, Cashman, & Scott, 1972). Additionally, research on the metabolism of bromobiphenyls in rabbits has provided valuable information on the generation of mono and dihydroxylated metabolic products, aiding in the understanding of the metabolic pathways of related compounds (Kohli, Wyndham, Smylie, & Safe, 1978).
Environmental Applications
The compound has also been studied in environmental contexts. For example, research on the enhanced debromination of 4-bromophenol by the UV/sulfite process has shed light on efficient dehalogenation methods for brominated aromatics, which is crucial for environmental detoxification (Xie et al., 2017).
Applications in Material Science
In material science, studies have investigated the effects of hydrophobized particles on the nucleation of clathrate hydrates, revealing that foreign particles, when properly hydrophobized, can significantly accelerate clathrate hydrate nucleation (Li & Wang, 2015). This is relevant for applications in energy storage and gas transport technologies.
Analytical Chemistry and Sensor Development
In analytical chemistry, the development of a fluorescent probe for detecting hydrazine in biological and water samples has utilized derivatives of 4-bromophenylglyoxal hydrate. This has implications for monitoring environmental pollutants and ensuring water safety (Zhu et al., 2019).
Crystallography and Structural Studies
Crystallography and structural studies of 4-halophenylboronic acids, including 4-bromophenylboronic acids, have provided insights into the formation of three-dimensional structures and the role of hydration in these processes. This has applications in the development of new materials and understanding molecular interactions (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOONPDHKLYFDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylglyoxal hydrate | |
CAS RN |
80352-42-7 | |
| Record name | 4-Bromophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



